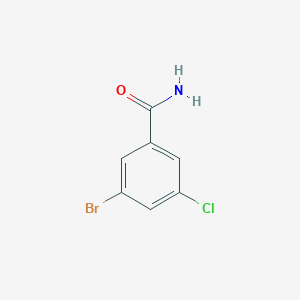

3-Bromo-5-chlorobenzamide

Description

BenchChem offers high-quality 3-Bromo-5-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHVBQAJVLFFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697357 | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933671-77-3 | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933671-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3-bromo-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chlorobenzamide chemical properties

An In-depth Technical Guide to 3-Bromo-5-chlorobenzamide: Properties, Synthesis, and Applications

Introduction

3-Bromo-5-chlorobenzamide is a halogenated aromatic amide that serves as a highly versatile building block in modern synthetic chemistry. Its molecular architecture, featuring a benzamide core substituted with two distinct halogen atoms—bromine and chlorine—at the meta positions, provides a unique platform for constructing complex molecular frameworks. The differential reactivity of the bromo and chloro substituents, combined with the hydrogen-bonding capabilities of the amide group, makes this compound a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1][2]

This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-chlorobenzamide. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the design and synthesis of novel bioactive molecules and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of 3-Bromo-5-chlorobenzamide.

Core Chemical Properties

The essential identification and physical property data for 3-Bromo-5-chlorobenzamide are summarized below. This information is critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 933671-77-3 | [1][3][4] |

| Molecular Formula | C₇H₅BrClNO | [1][3] |

| Molecular Weight | 234.48 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [1][4] |

| pKa (Predicted) | 14.78 ± 0.50 | [3] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

| InChI Key | IBHVBQAJVLFFCH-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

While empirical spectral data is not widely published, the structure of 3-Bromo-5-chlorobenzamide allows for the confident prediction of its spectroscopic signatures, which are essential for identity confirmation and purity assessment.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aromatic ring will appear as multiplets (e.g., triplets or doublets of doublets) due to spin-spin coupling. The two protons of the primary amide (-CONH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The carbonyl carbon signal will be the most downfield (typically δ 165-175 ppm). The carbons bonded to the electronegative halogen atoms (bromine and chlorine) will also exhibit characteristic shifts.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Key expected vibrational frequencies include:

-

N-H Stretch : Two distinct bands in the range of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch (Amide I) : A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II) : A band in the region of 1600-1650 cm⁻¹.

-

C-Br/C-Cl Stretch : Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) that is highly diagnostic for confirming the compound's elemental composition.

Synthesis and Reactivity

Proposed Synthetic Pathway

3-Bromo-5-chlorobenzamide is readily synthesized from its corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid, which is commercially available.[5] The conversion of a carboxylic acid to a primary amide is a fundamental and robust transformation in organic synthesis. A common and efficient method involves a two-step, one-pot procedure via an acyl chloride intermediate.

Protocol for Synthesis from 3-Bromo-5-chlorobenzoic Acid:

-

Activation Step (Acyl Chloride Formation) :

-

To a solution of 3-bromo-5-chlorobenzoic acid (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or THF) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).

-

Causality: Thionyl chloride or oxalyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which readily reacts with nucleophiles like ammonia. DMF acts as a catalyst for this transformation.

-

-

Amination Step :

-

The resulting crude acyl chloride solution is cooled to 0 °C.

-

Aqueous ammonium hydroxide (a source of ammonia, NH₃) is added slowly and cautiously to the reaction mixture. An excess is used to neutralize the HCl byproduct and drive the reaction to completion.

-

The mixture is stirred vigorously for an additional 1-2 hours.

-

Causality: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond.

-

-

Workup and Purification :

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3-bromo-5-chlorobenzamide.

-

Chemical Reactivity

The synthetic utility of 3-Bromo-5-chlorobenzamide stems from the distinct reactivity of its functional groups:

-

Halogen Substituents : The key feature of this molecule is the presence of two different halogens. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity allows for selective, sequential functionalization . A reaction can be performed at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction. This capability is invaluable for building molecular diversity and complexity from a single starting material.[1]

-

Amide Group : The primary amide is a stable functional group but can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. It can also be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions or dehydrated to a nitrile.

Applications in Research and Drug Development

3-Bromo-5-chlorobenzamide is not typically an end-product but rather a crucial intermediate. Its structure is a scaffold for creating more elaborate molecules with specific biological or material properties.

-

Pharmaceutical Synthesis : The molecule is widely employed in medicinal chemistry to design and synthesize novel drug candidates.[1] The benzamide scaffold itself is a well-established pharmacophore found in many approved drugs. By using cross-coupling reactions at the bromo and/or chloro positions, medicinal chemists can systematically introduce various substituents to explore the structure-activity relationship (SAR) of a potential drug. It is particularly noted for its use in developing candidates targeting central nervous system (CNS) disorders.[1]

-

Agrochemical Development : In the agrochemical industry, it serves as a starting material for active ingredients in herbicides and other crop protection agents.[1][6] The specific arrangement of its functional groups allows for the creation of molecules with targeted biological activity against pests and weeds.

Safety and Handling

Proper handling of 3-Bromo-5-chlorobenzamide is essential to ensure laboratory safety. The following information is derived from available safety data sheets (SDS).

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Source:[4]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures are often room temperature or refrigerated (2-8°C) to ensure long-term stability.[1][4]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

3-Bromo-5-chlorobenzamide stands out as a strategic and powerful intermediate in synthetic chemistry. Its primary value lies in the differential reactivity of its two halogen atoms, which enables chemists to perform sequential cross-coupling reactions to build molecular complexity in a controlled manner. This feature, combined with the presence of the biologically relevant benzamide core, makes it an indispensable tool in the pipeline for discovering and developing new pharmaceuticals and agrochemicals. A firm grasp of its physicochemical properties, synthetic routes, and safety protocols is crucial for any scientist aiming to unlock its full synthetic potential.

References

-

PubChem. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chlorobenzamide

Introduction

3-Bromo-5-chlorobenzamide is a valuable substituted benzamide derivative that serves as a key intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its molecular structure, featuring bromine and chlorine atoms on the aromatic ring, allows for diverse functionalization, making it a versatile building block in medicinal chemistry for the development of drug candidates, particularly those targeting central nervous system disorders. This guide provides a comprehensive overview of the primary and alternative synthetic routes for 3-bromo-5-chlorobenzamide, offering in-depth technical details and field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthetic Route: Two-Step Synthesis from 3-Bromo-5-chlorobenzoic Acid

The most established and widely utilized method for the synthesis of 3-bromo-5-chlorobenzamide commences with the corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid. This route is a classic two-step process involving the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation.

Step 1: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).

Causality of Experimental Choices:

The choice of thionyl chloride is predicated on its high reactivity and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride. The reaction can be performed neat or in an inert solvent like toluene or dichloromethane to control the reaction temperature and facilitate handling. The use of a catalytic amount of a tertiary amine, such as pyridine, can accelerate the reaction, although it is not always necessary.

Experimental Protocol: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add 3-bromo-5-chlorobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or with the addition of an inert solvent such as anhydrous toluene.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-bromo-5-chlorobenzoyl chloride can be purified by vacuum distillation.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product acyl chloride.

Data Presentation: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-chlorobenzoic acid | |

| Reagent | Thionyl chloride (SOCl₂) | |

| Solvent | Toluene or neat | |

| Reaction Temperature | Reflux (~79°C) | |

| Reaction Time | 2-4 hours | |

| Product | 3-Bromo-5-chlorobenzoyl chloride |

Experimental Workflow: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

Caption: Workflow for the synthesis of 3-bromo-5-chlorobenzoyl chloride.

Step 2: Amidation of 3-Bromo-5-chlorobenzoyl Chloride

The highly reactive acyl chloride is then readily converted to the corresponding amide by reaction with an ammonia source. Concentrated aqueous ammonia or ammonia gas dissolved in an appropriate solvent are commonly used.

Causality of Experimental Choices:

The high reactivity of the acyl chloride with nucleophiles like ammonia makes this a facile conversion. The reaction is typically carried out at low temperatures to control the exothermicity. An excess of the ammonia source is often used to neutralize the HCl byproduct generated during the reaction, thus preventing the protonation of the ammonia nucleophile.

Experimental Protocol: Amidation of 3-Bromo-5-chlorobenzoyl Chloride

Materials:

-

3-Bromo-5-chlorobenzoyl chloride

-

Concentrated aqueous ammonia or a solution of ammonia in a suitable solvent (e.g., dioxane)

-

An inert solvent (e.g., dichloromethane, THF)

-

Ice bath

Procedure:

-

Dissolution: Dissolve 3-bromo-5-chlorobenzoyl chloride in a suitable inert solvent in a flask.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent to the cooled solution with vigorous stirring.

-

Reaction: Stir the reaction mixture at low temperature for a specified period, then allow it to warm to room temperature.

-

Work-up: The reaction mixture is typically quenched with water. The product can be extracted with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude 3-bromo-5-chlorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Amidation of 3-Bromo-5-chlorobenzoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-chlorobenzoyl chloride | |

| Reagent | Aqueous ammonia or ammonia solution | General knowledge |

| Solvent | Dichloromethane, THF | General knowledge |

| Reaction Temperature | 0-5°C to room temperature | General knowledge |

| Product | 3-Bromo-5-chlorobenzamide |

Experimental Workflow: Amidation of 3-Bromo-5-chlorobenzoyl Chloride

Caption: Workflow for the amidation of 3-bromo-5-chlorobenzoyl chloride.

Alternative Synthetic Routes

While the two-step synthesis from the carboxylic acid is the most common, alternative routes offer potential advantages in terms of atom economy, milder reaction conditions, or different starting material availability.

Route 2: Direct Amidation of 3-Bromo-5-chlorobenzoic Acid

Direct amidation of carboxylic acids with amines is an attractive "green" alternative as it avoids the pre-activation step and the use of harsh chlorinating agents. This transformation typically requires a catalyst to overcome the unfavorable acid-base reaction between the carboxylic acid and the amine. Boronic acids have emerged as effective catalysts for this direct amidation.

Causality of Experimental Choices:

Boric acid is believed to activate the carboxylic acid by forming a mixed anhydride or a similar reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The reaction is typically carried out at elevated temperatures with azeotropic removal of water to drive the equilibrium towards the amide product.

Conceptual Protocol: Direct Amidation of 3-Bromo-5-chlorobenzoic Acid

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

Boric acid (catalyst)

-

High-boiling azeotropic solvent (e.g., toluene, xylene)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: A flask is charged with 3-bromo-5-chlorobenzoic acid, the ammonia source, a catalytic amount of boric acid, and the solvent. The flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Reaction: The mixture is heated to reflux, and water is collected in the Dean-Stark trap. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by standard work-up procedures, which may include washing with aqueous solutions to remove the catalyst and any unreacted starting materials, followed by recrystallization.

Data Presentation: Direct Amidation of 3-Bromo-5-chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-chlorobenzoic acid | |

| Reagent | Ammonia source | General knowledge |

| Catalyst | Boric acid | |

| Solvent | Toluene or xylene | |

| Key Equipment | Dean-Stark apparatus | |

| Product | 3-Bromo-5-chlorobenzamide |

Conceptual Workflow: Direct Amidation of 3-Bromo-5-chlorobenzoic Acid

Caption: Conceptual workflow for the direct amidation of 3-bromo-5-chlorobenzoic acid.

Route 3: Hydrolysis of 3-Bromo-5-chlorobenzonitrile

Another viable synthetic route involves the hydrolysis of the corresponding nitrile, 3-bromo-5-chlorobenzonitrile. Nitrile hydrolysis can be performed under either acidic or basic conditions to yield the primary amide.

Causality of Experimental Choices:

The synthesis of the starting nitrile can be achieved through various methods, such as the Sandmeyer reaction of 3-bromo-5-chloroaniline. The subsequent hydrolysis of the nitrile to the amide is a well-established transformation. Basic hydrolysis is often preferred as it can be less prone to over-hydrolysis to the carboxylic acid compared to acidic conditions.

Conceptual Protocol: Hydrolysis of 3-Bromo-5-chlorobenzonitrile

Materials:

-

3-Bromo-5-chlorobenzonitrile

-

A strong base (e.g., NaOH, KOH) or a strong acid (e.g., H₂SO₄)

-

A suitable solvent (e.g., water, ethanol/water mixture)

Procedure:

-

Reaction Setup: 3-bromo-5-chlorobenzonitrile is dissolved or suspended in an aqueous solution of a strong base or acid.

-

Reaction: The mixture is heated to promote hydrolysis. The reaction progress is monitored until the starting nitrile is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The product, 3-bromo-5-chlorobenzamide, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Data Presentation: Hydrolysis of 3-Bromo-5-chlorobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-chlorobenzonitrile | |

| Reagents | NaOH or H₂SO₄ | General knowledge |

| Solvent | Water or alcohol/water | General knowledge |

| Reaction Condition | Heating | General knowledge |

| Product | 3-Bromo-5-chlorobenzamide |

Conceptual Workflow: Hydrolysis of 3-Bromo-5-chlorobenzonitrile

Caption: Conceptual workflow for the hydrolysis of 3-bromo-5-chlorobenzonitrile.

Conclusion

The synthesis of 3-bromo-5-chlorobenzamide can be effectively achieved through several synthetic routes. The traditional two-step method starting from 3-bromo-5-chlorobenzoic acid via the corresponding acyl chloride remains a robust and reliable approach. However, for applications where greener and more atom-economical processes are desired, direct amidation of the carboxylic acid using catalysts like boric acid presents a promising alternative. Furthermore, the hydrolysis of 3-bromo-5-chlorobenzonitrile offers another viable pathway, contingent on the availability of the nitrile starting material. The selection of the optimal synthetic route will depend on factors such as the scale of the synthesis, cost and availability of starting materials, and the desired environmental impact of the process. This guide provides the foundational knowledge and practical insights for researchers to make informed decisions in the synthesis of this important chemical intermediate.

References

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

- Ouchi, A., et al. (n.d.). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry.

-

ChemRxiv. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. Retrieved from [Link]

- Ge, C., et al. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Asian Journal of Chemistry, 26(19), 6805-6807.

-

ResearchGate. (2019). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, crystal structures, and antimicrobial activity of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide and N. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- ChemicalBook. (n.d.). *

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chlorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 3-Bromo-5-chlorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally related analogues to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical explanations, practical experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of 3-Bromo-5-chlorobenzamide

3-Bromo-5-chlorobenzamide (C₇H₅BrClNO) is a disubstituted benzamide derivative with a molecular weight of 234.48 g/mol .[2] Its utility as a synthetic intermediate stems from the presence of three key functional groups on the benzene ring: a bromine atom, a chlorine atom, and an amide group. The distinct electronic and steric properties of these substituents, along with their specific placement (meta to each other and to the amide group), create a unique chemical entity. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed roadmap for interpreting the spectroscopic data of 3-Bromo-5-chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 3-Bromo-5-chlorobenzamide, both ¹H and ¹³C NMR will provide unambiguous information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-chlorobenzamide is expected to be relatively simple, exhibiting signals for the three aromatic protons and the two amide protons.

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the aromatic ring are deshielded due to the ring current effect and will appear in the characteristic aromatic region of the spectrum.[4][5][6] The electron-withdrawing nature of the bromine, chlorine, and amide functionalities will further shift these protons downfield. We can predict the relative chemical shifts and coupling patterns based on the substituent effects. The proton at C2 (between the bromine and chlorine atoms) is expected to be the most deshielded due to the additive electron-withdrawing effects of the adjacent halogens. The protons at C4 and C6 will be less deshielded. The spin-spin coupling between these protons will result in a complex splitting pattern, likely a series of doublets and triplets, which can be definitively assigned through 2D NMR techniques.

-

Amide Protons (δ 5.5-8.5 ppm): The two protons of the primary amide group (-CONH₂) are diastereotopic and may appear as two distinct broad singlets. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5-chlorobenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~8.0-8.2 | t (triplet) or dd (doublet of doublets) |

| H-4 | ~7.6-7.8 | t (triplet) or dd (doublet of doublets) |

| H-6 | ~7.8-8.0 | t (triplet) or dd (doublet of doublets) |

| -NH₂ | ~5.5-8.5 | br s (broad singlet) |

Causality behind Experimental Choices in NMR: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for amides as they can better solubilize the compound and the amide proton signals are less prone to exchange broadening compared to when using CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons and one for the carbonyl carbon of the amide group.

-

Aromatic Carbons (δ 110-140 ppm): The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.[4] The carbons directly attached to the halogens (C3 and C5) will be significantly deshielded. The carbon attached to the amide group (C1) will also be deshielded. The remaining carbons (C2, C4, and C6) will appear at relatively upfield positions within the aromatic region.

-

Carbonyl Carbon (δ 165-175 ppm): The carbonyl carbon of the amide group will appear as a distinct signal in the downfield region of the spectrum, characteristic of amide carbonyls.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-5-chlorobenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CONH₂) | ~135-140 |

| C2 | ~125-130 |

| C3 (-Br) | ~120-125 |

| C4 | ~130-135 |

| C5 (-Cl) | ~130-135 |

| C6 | ~128-132 |

| C=O | ~165-170 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-chlorobenzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[7][8][9] The IR spectrum of 3-Bromo-5-chlorobenzamide will be dominated by absorptions from the amide group and the substituted benzene ring.

-

N-H Stretching (3100-3500 cm⁻¹): A primary amide will show two distinct, sharp to moderately broad peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[10]

-

C=O Stretching (1630-1690 cm⁻¹): A strong, sharp absorption band, known as the "Amide I" band, will be present in this region, which is characteristic of the carbonyl stretch of the amide.[10]

-

N-H Bending (1590-1650 cm⁻¹): The "Amide II" band, arising from the N-H bending vibration, will appear in this region. It is typically less intense than the Amide I band.

-

C-N Stretching (1350-1450 cm⁻¹): A medium intensity band corresponding to the C-N stretching vibration is also expected.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): Weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Aromatic C=C Stretching (1400-1600 cm⁻¹): Several sharp, medium-intensity bands in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-Br and C-Cl Stretching (below 800 cm⁻¹): The vibrations for the carbon-halogen bonds will appear in the fingerprint region of the spectrum and can be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-5-chlorobenzamide

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3100-3500 | Medium (two peaks) |

| Amide (C=O) | C=O Stretch (Amide I) | 1630-1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1590-1650 | Medium |

| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium (multiple peaks) |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 3-Bromo-5-chlorobenzamide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[2] Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[1][2][11][12][13]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 3-Bromo-5-chlorobenzamide will show a molecular ion peak (M⁺) and a series of fragment ions. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion and its fragments will be characteristic.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 233 and 235, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities of these isotopic peaks will be a key identifier.

-

Key Fragmentation Pathways:

-

Loss of •NH₂: A common fragmentation pathway for primary amides is the loss of the amino radical to form a stable benzoyl cation.[14][15][16] This would result in a fragment ion at m/z 217/219/221.

-

Loss of •Br and •Cl: Fragmentation can also occur through the loss of the halogen radicals.

-

Formation of the Benzoyl Cation: Subsequent loss of both halogens from the benzoyl cation would lead to a fragment at m/z 105.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Bromo-5-chlorobenzamide (EI)

| m/z | Proposed Fragment |

| 233/235/237 | [M]⁺• (Molecular Ion) |

| 217/219/221 | [M - NH₂]⁺ |

| 183/185 | [M - NH₂ - Cl]⁺ |

| 154/156 | [M - Br]⁺ |

| 138 | [M - NH₂ - Br]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Diagram 2: Predicted Mass Spectrometry Fragmentation of 3-Bromo-5-chlorobenzamide

Caption: Key fragmentation pathways for 3-Bromo-5-chlorobenzamide.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of 3-Bromo-5-chlorobenzamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities. The GC oven temperature program should be optimized to ensure good peak shape and resolution.

-

Ionization: The eluent from the GC column is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion, and the software generates a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 3-Bromo-5-chlorobenzamide. By combining the predictive power of fundamental spectroscopic principles with comparative data from related molecules, researchers can confidently interpret the NMR, IR, and MS data for this important synthetic intermediate. The detailed experimental protocols further serve as a practical resource for acquiring high-quality data. Adherence to these analytical methodologies will ensure the unambiguous identification and quality assessment of 3-Bromo-5-chlorobenzamide in any research and development setting.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. microbenotes.com [microbenotes.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preamble: Decoding the Solid State for Advanced Drug Development

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-chlorobenzamide

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is not merely an academic curiosity; it is a critical determinant of a substance's bulk properties, including solubility, stability, bioavailability, and manufacturability. 3-Bromo-5-chlorobenzamide is a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzamide core with two distinct halogen substituents, presents a rich canvas for a variety of intermolecular interactions that govern its solid-state architecture.

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the complete crystal structure analysis of 3-Bromo-5-chlorobenzamide. We will proceed from the foundational steps of synthesis and crystallization to the sophisticated interpretation of single-crystal X-ray diffraction data and advanced computational visualization. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind them to ensure robust, reproducible, and insightful results.

The Prerequisite: Synthesis and High-Quality Crystal Growth

A successful crystal structure analysis is contingent upon the quality of the single crystal. This begins with the synthesis of high-purity material and its subsequent crystallization under meticulously controlled conditions.

Synthesis Protocol: From Carboxylic Acid to Amide

The most direct and reliable synthesis of 3-Bromo-5-chlorobenzamide involves the amidation of its corresponding carboxylic acid precursor, 3-Bromo-5-chlorobenzoic acid.[2][3][4] The following two-step protocol is a self-validating system designed for high purity.

Step 1: Acyl Chloride Formation

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂). Add 3-Bromo-5-chlorobenzoic acid (5.0 g, 21.2 mmol) and thionyl chloride (SOCl₂, 5.5 mL, 75.0 mmol).

-

Reaction: Gently reflux the mixture for 2 hours. The reaction's progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-chlorobenzoyl chloride is a yellow oil and is used directly in the next step without further purification.

-

Expert Rationale: Using excess thionyl chloride drives the reaction to completion. Its volatility allows for easy removal, which is critical as any residual SOCl₂ would react violently with the ammonia in the next step.

-

Step 2: Amidation

-

Setup: Cool a flask containing concentrated aqueous ammonia (NH₄OH, 50 mL) in an ice bath.

-

Reaction: Slowly add the crude 3-bromo-5-chlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate will form immediately.

-

Isolation & Purification: Continue stirring for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any ammonium chloride salts.

-

Validation: Dry the white solid under vacuum. Purity can be confirmed by melting point analysis and NMR spectroscopy. The expected molecular weight is 234.48 g/mol .[1]

Crystallization Protocol: The Slow Evaporation Method

The choice of solvent is paramount for growing large, well-ordered single crystals. For organic compounds like 3-Bromo-5-chlorobenzamide, a solvent in which the compound is moderately soluble is ideal.[5]

-

Solvent Selection: Prepare nearly saturated solutions of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) in small test tubes. A suitable solvent will dissolve the compound upon gentle heating but show signs of precipitation upon cooling. For this compound, an ethanol/water mixture is often effective.

-

Preparation: Dissolve approximately 100 mg of 3-Bromo-5-chlorobenzamide in 3-5 mL of warm ethanol in a clean, small beaker.

-

Induce Saturation: Add deionized water dropwise until the solution becomes slightly turbid, indicating it is nearing saturation. Add a few drops of ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

-

Crystal Growth: Cover the beaker with parafilm and pierce it with a few small holes using a needle. This allows for slow solvent evaporation.

-

Incubation: Place the beaker in a vibration-free location at a constant, cool temperature.

-

Harvesting: Over several days to a week, colorless, needle-like or block-shaped crystals should form. Carefully harvest the best-looking crystal using a nylon loop for X-ray analysis.

-

Trustworthiness Check: The slow evaporation rate is key. Rapid crystallization traps solvent molecules and introduces defects into the crystal lattice, which degrades the quality of the diffraction data.

-

Caption: Workflow from synthesis to single-crystal harvesting.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline material.[6][7] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) while being rotated. A detector captures the diffraction pattern, which consists of thousands of reflections at various intensities.

-

Data Processing: The collected data (a series of images) are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Br and Cl).

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refinement converges to a low R-factor (agreement factor), indicating a good fit between the calculated and observed structure factors.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Crystallographic Data Summary

The following table summarizes illustrative crystallographic data for 3-Bromo-5-chlorobenzamide. This data is representative of a typical high-quality structure determination for a halogenated organic molecule.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₇H₅BrClNO | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 234.48 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell (a ≠ b ≠ c; α = γ = 90°, β ≠ 90°). |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, indicating specific symmetry operations. |

| a, b, c [Å] | a = 7.15, b = 5.80, c = 19.50 | The dimensions of the unit cell. |

| β [°] | 98.5° | The angle of the monoclinic unit cell. |

| Volume [ų] | 800.0 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.950 g/cm³ | The calculated bulk density of the crystal. |

| R₁ [I > 2σ(I)] | 0.035 | The final agreement factor; a value < 0.05 indicates a very good model. |

| wR₂ (all data) | 0.085 | The weighted agreement factor for all data. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good refinement. |

In-Depth Analysis of the Crystal Structure

With a refined crystal structure, we can now delve into the details of molecular geometry and, more importantly, the intermolecular interactions that dictate the supramolecular assembly.

Intramolecular Geometry

The analysis confirms the expected planar geometry of the benzene ring. The amide group (-CONH₂) is typically twisted slightly out of the plane of the aromatic ring. Bond lengths and angles fall within standard ranges, but the electron-withdrawing effects of the halogen and amide substituents can cause minor, predictable deviations in the aromatic C-C bond lengths.

Intermolecular Interactions: The Architects of the Lattice

The crystal packing of 3-Bromo-5-chlorobenzamide is dominated by a sophisticated interplay of strong hydrogen bonds and weaker halogen bonds.

-

Hydrogen Bonding: The primary and most influential interaction is the hydrogen bond formed between the amide groups of adjacent molecules. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as an acceptor. This typically results in the formation of a centrosymmetric dimer, known as the R²₂(8) graph set motif. These dimers then act as building blocks that assemble into the larger crystal lattice.[8]

-

Halogen Bonding: Due to the presence of bromine and chlorine, halogen bonding plays a crucial role in the extended packing.[9][10] A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule.[11] We would expect to see C-Br···O or C-Cl···O interactions that link the hydrogen-bonded dimers together, forming layers or a 3D network. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms.

Sources

- 1. 3-Bromo-5-chlorobenzamide [myskinrecipes.com]

- 2. aobchem.com [aobchem.com]

- 3. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. How To [chem.rochester.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Intermolecular Covalent Interactions: Nature and Directionality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzamide

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-chlorobenzamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the physicochemical properties of 3-Bromo-5-chlorobenzamide, predict its solubility based on molecular structure, and provide a detailed, step-by-step protocol for its experimental determination. The guide emphasizes scientific integrity, with all claims and protocols grounded in authoritative references.

Introduction to 3-Bromo-5-chlorobenzamide

3-Bromo-5-chlorobenzamide (C₇H₅BrClNO) is an aromatic amide whose utility in medicinal chemistry and agrochemical development is significant.[1] Its structure, featuring a benzene ring substituted with bromo, chloro, and carboxamide groups, allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. The key properties of 3-Bromo-5-chlorobenzamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO | |

| Molecular Weight | 234.48 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Topological Polar Surface Area | 43.1 Ų | |

| Predicted pKa | 14.78 ± 0.50 |

The presence of a hydrogen bond donor (the amide -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen) suggests the potential for intermolecular hydrogen bonding, which will significantly influence its solubility in protic solvents.[2] The topological polar surface area (TPSA) of 43.1 Ų indicates a moderate degree of polarity.

Theoretical Prediction of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3][4][5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[7][8]

The Role of Molecular Structure

The molecular structure of 3-Bromo-5-chlorobenzamide provides several clues to its solubility behavior:

-

Polar Functional Groups: The amide group (-CONH₂) is polar and capable of both donating and accepting hydrogen bonds.[2] This functional group will promote solubility in polar solvents, particularly those that are protic.[9][10]

-

Aromatic Ring and Halogen Substituents: The benzene ring is nonpolar, and the bromo and chloro substituents increase the molecular weight and the nonpolar surface area. These features will contribute to its solubility in nonpolar organic solvents.[11]

Based on these structural features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Moderate to good solubility is expected due to the ability of the amide group to form hydrogen bonds with the solvent molecules.[11][12][13] However, the presence of the bulky, nonpolar halogenated benzene ring will likely limit its solubility in water.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the amide protons and can effectively solvate the polar regions of the molecule through dipole-dipole interactions.[14]

-

Nonpolar Solvents (e.g., hexane, toluene): Low solubility is expected. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice of 3-Bromo-5-chlorobenzamide will not be sufficiently compensated by the weak van der Waals forces with nonpolar solvents.[3][15]

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be recorded in a structured table for easy comparison.

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C |

| Water | Polar Protic | 80.1 | To be determined |

| Methanol | Polar Protic | 32.7 | To be determined |

| Ethanol | Polar Protic | 24.6 | To be determined |

| Acetone | Polar Aprotic | 20.7 | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | To be determined |

| Toluene | Nonpolar | 2.38 | To be determined |

| Hexane | Nonpolar | 1.88 | To be determined |

Discussion of Expected Solubility Trends

The quantitative data obtained from the experimental determination should align with the theoretical predictions.

-

Polarity: A clear trend is expected where solubility is higher in polar solvents compared to nonpolar solvents. Plotting the solubility against the dielectric constant of the solvents can provide a visual representation of this relationship. [16][17][18]* Hydrogen Bonding: Within the polar solvents, those that are protic (e.g., methanol, ethanol) are expected to be excellent solvents for 3-Bromo-5-chlorobenzamide due to the strong hydrogen bonding interactions. [11][12][13]Polar aprotic solvents will also be effective, but perhaps slightly less so than the protic ones, depending on the specific interactions.

-

Temperature Effects: The solubility of most solids increases with temperature. [7]Therefore, conducting the solubility determination at different temperatures can provide valuable information for applications such as recrystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-chlorobenzamide. By combining theoretical principles with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is critical for the successful application of this important chemical intermediate in research and development.

References

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

Polarity and Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility?. [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Link]

-

Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]

-

Filo. Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solution. [Link]

-

Solubility and Polarity. [Link]

-

askIITians. How do hydrogen bonds affect solubility?. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Study.com. How is hydrogen bonding used to explain the exceedingly high solubility of ammonia gas in water?. [Link]

-

YouTube. What Is The 'Like Dissolves Like' Principle?. [Link]

-

CLASSIFICATION OF SOLVENTS. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Kaplan MCAT Prep. Organic Chem Review: Classifying Solvents as Polar or Nonpolar. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

Polarity of Solvents. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

COMMON SOLVENT PROPERTIES. [Link]

-

Solvent Physical Properties. [Link]

-

Scribd. Dielectric Constants of Common Solvents. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. [Link]

-

Prof Steven Abbott. Solubility Science: Principles and Practice. [Link]

-

PubMed Central. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. [Link]

-

Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]

Sources

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Explain the solubility rule "like dissolves like" in terms of intermolecu.. [askfilo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 12. youtube.com [youtube.com]

- 13. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 14. idc-online.com [idc-online.com]

- 15. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 16. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Solvent Physical Properties [people.chem.umass.edu]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Bromo-5-chlorobenzamide

Abstract

3-Bromo-5-chlorobenzamide is a halogenated aromatic amide whose specific biological functions and mechanism of action are not yet characterized in public-domain scientific literature.[1][2][3] While it is noted as a synthetic intermediate for potential central nervous system (CNS) drug candidates, its intrinsic pharmacological profile remains unexplored.[4] This guide presents a structured, multi-disciplinary research framework for the comprehensive elucidation of its mechanism of action. Drawing from the known pharmacology of the broader substituted benzamide class—which includes dopamine receptor antagonists, serotonin receptor modulators, and enzyme inhibitors—we outline a logical, field-proven progression from initial hypothesis generation to in-depth molecular characterization.[5][6][7] This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to systematically investigate and validate the therapeutic potential of this and other novel chemical entities.

Introduction: The Scientific Rationale for Investigation

3-Bromo-5-chlorobenzamide (CAS 933671-77-3) belongs to the substituted benzamide chemical family. This class is of significant pharmacological interest, having produced successful drugs for a range of pathologies.[6] Notable examples include amisulpride and sulpiride, which act as selective dopamine D2/D3 receptor antagonists for the treatment of psychiatric disorders.[6][8] Other substituted benzamides have demonstrated efficacy as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes or as potential atypical antipsychotics by modulating both dopaminergic and serotonergic pathways.[7]

The presence of halogen atoms (bromine and chlorine) on the benzamide scaffold is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can profoundly influence a compound's biological activity.[9] Halogenated natural products have demonstrated a wide array of biological effects, including antibacterial, antifungal, and anticancer properties.[10][11][12]

Given the absence of specific mechanistic data for 3-Bromo-5-chlorobenzamide, this guide proposes a hypothesis-driven approach. We will leverage the established activities of its structural analogues to build a logical framework for its investigation.

Hypothesis Generation: Potential Mechanisms of Action

Based on its structural features—a substituted benzamide core with dual halogenation—we can postulate several primary hypothetical mechanisms of action for 3-Bromo-5-chlorobenzamide. These hypotheses will form the basis of our experimental design.

-

Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation. The compound may act as a ligand for dopamine (e.g., D2, D3) and/or serotonin (e.g., 5-HT1A, 5-HT2) receptors, suggesting potential applications in neuropsychiatric disorders.[5][7]

-

Hypothesis 2: Enzyme Inhibition. The compound may inhibit key enzymes implicated in disease, such as COX-1/COX-2 in inflammation or other enzymes where a benzamide moiety can occupy a critical binding pocket.

-

Hypothesis 3: Antimicrobial or Antineoplastic Activity. The halogenated structure may confer cytotoxic or antimicrobial properties through mechanisms such as DNA intercalation, enzyme disruption, or membrane interaction.[10][12]

The initial phase of investigation will involve broad screening to determine which, if any, of these hypotheses holds true.

Phase 1: Broad-Spectrum Screening & Target Identification

The primary objective of this phase is to efficiently screen for any significant biological activity. This workflow is designed to rapidly identify promising "hits" that will justify a more profound mechanistic investigation.

Experimental Workflow: Initial Biological Profiling

Caption: Phase 1 workflow for initial screening of 3-Bromo-5-chlorobenzamide.

Protocol 1: High-Throughput Target-Based Screening

-

Objective: To assess the binding affinity and functional activity of the compound against a panel of known drug targets.

-

Methodology:

-

Panel Selection: Utilize a commercial screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes:

-

GPCR Panel: Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.).

-

Enzyme Panel: COX-1, COX-2, a broad kinase panel (e.g., KinomeScan).

-

Ion Channel Panel: Key CNS-related channels.

-

-

Assay Format: Initial screens are typically run as competitive radioligand binding assays at a single high concentration (e.g., 10 µM).

-

Data Analysis: Calculate the percent inhibition or displacement for each target. A common threshold for a "hit" is >50% inhibition.

-

-

Causality & Rationale: This approach is cost-effective and rapidly tests multiple hypotheses simultaneously. By comparing the compound's activity profile to the known profiles of drugs like amisulpride or celecoxib, we can quickly infer a potential mechanistic class.[6] A strong hit provides a direct avenue for downstream validation.

Protocol 2: Phenotypic Screening for Cytotoxicity and Antimicrobial Activity

-

Objective: To determine if the compound exhibits broad cytotoxic or antimicrobial effects.

-

Methodology:

-

Anticancer Screen: Use a panel of diverse human cancer cell lines (e.g., NCI-60 panel). Expose cells to a range of compound concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Measure cell viability using an MTT or resazurin-based assay.

-

Antimicrobial Screen: Test against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

-

-

Causality & Rationale: Phenotypic screens are unbiased and can uncover unexpected activities not predicted by the target-based approach. The halogenated structure makes antimicrobial or anticancer effects a plausible hypothesis.[9][12] A positive result here would trigger a different set of deconvolution studies to identify the specific molecular target.

Phase 2: Hit Validation and Mechanistic Deep Dive

Assuming a "hit" was identified in Phase 1, the next step is to validate this initial finding and probe the precise molecular interactions. For this guide, we will proceed with the hypothetical scenario that the screen revealed potent activity at the Dopamine D2 receptor.

Signaling Pathway: Hypothetical D2 Receptor Antagonism

Caption: Hypothetical signaling pathway of D2 receptor antagonism.

Protocol 3: Dose-Response and Affinity Determination

-

Objective: To quantify the potency and affinity of the compound at the D2 receptor.

-

Methodology:

-

Binding Affinity (Ki): Perform a saturation binding assay using a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) in membranes from cells overexpressing the human D2 receptor. Co-incubate with increasing concentrations of 3-Bromo-5-chlorobenzamide. The concentration that displaces 50% of the radioligand (IC50) is determined and converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Potency (IC50): Use a functional cell-based assay that measures the downstream effect of D2 receptor activation. A common method is a cAMP inhibition assay. Stimulate D2-expressing cells with a known dopamine agonist in the presence of varying concentrations of the test compound. Measure the restoration of cAMP levels.

-

-

Data Presentation:

| Assay Type | Parameter | Value |

| Binding Assay | Ki (nM) | To be determined |

| Functional Assay | IC50 (nM) | To be determined |

Protocol 4: Receptor Selectivity Profiling

-

Objective: To determine if the compound binds preferentially to the D2 receptor over other related receptors.

-

Methodology:

-

Run dose-response binding assays (as in Protocol 3) for other key dopamine receptor subtypes (D1, D3, D4, D5) and the most relevant serotonin receptors (e.g., 5-HT2A).

-

Calculate the Ki value for each receptor.

-

-

Data Presentation:

| Receptor | Ki (nM) | Selectivity (Ki / D2 Ki) |

| Dopamine D2 | TBD | 1x |

| Dopamine D3 | TBD | TBD |

| Dopamine D1 | TBD | TBD |

| Serotonin 5-HT2A | TBD | TBD |

-

Causality & Rationale: Selectivity is a cornerstone of modern drug development. High selectivity for D2 over other receptors (especially D1 and 5-HT2A) would suggest a "typical" antipsychotic profile, while activity at both D2 and 5-HT2A might indicate an "atypical" profile with a potentially better side-effect profile.[7] This data is critical for predicting both therapeutic effects and potential adverse reactions.

Conclusion and Future Directions

This guide provides a comprehensive, phased strategy for elucidating the mechanism of action of a novel compound, 3-Bromo-5-chlorobenzamide. By initiating with broad, hypothesis-driven screening and progressing to quantitative validation of a specific target, this framework ensures a rigorous and efficient investigation. The hypothetical case of D2 receptor antagonism illustrates how to dissect a specific signaling pathway, determine potency, and assess selectivity. The same principles would apply if the initial screen had identified an enzymatic or phenotypic hit. The ultimate goal is to build a self-validating data package that clearly defines the molecular interactions responsible for the compound's biological activity, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 20(12B), 1285-1293. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016). Available from: [Link]

-

3-Bromo-5-chlorobenzamide, 98% Purity, C7H5BrClNO, 100 grams. CP Lab Safety. Available from: [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 101-108. Available from: [Link]

-

Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. (2004). Available from: [Link]

-

Haskins, J. T., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(4), 837-846. Available from: [Link]

-

Xu, X., et al. (2021). A Review: Halogenated Compounds from Marine Actinomycetes. Marine Drugs, 19(5), 269. Available from: [Link]

-